molecular formula C10H4Cl3NO2 B12876900 5(4H)-Oxazolone, 2-(4-chlorophenyl)-4-(dichloromethylene)- CAS No. 61767-33-7

5(4H)-Oxazolone, 2-(4-chlorophenyl)-4-(dichloromethylene)-

Cat. No.: B12876900
CAS No.: 61767-33-7
M. Wt: 276.5 g/mol
InChI Key: XSRYCGVYOJPRJL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-(dichloromethylene)oxazol-5(4H)-one is a chemical compound that belongs to the oxazole family This compound is characterized by the presence of a chlorophenyl group and a dichloromethylene group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-(dichloromethylene)oxazol-5(4H)-one typically involves the reaction of 4-chlorobenzoyl chloride with dichloromethylene oxazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the oxazole ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-(dichloromethylene)oxazol-5(4H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the chlorophenyl ring.

Scientific Research Applications

2-(4-Chlorophenyl)-4-(dichloromethylene)oxazol-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-(dichloromethylene)oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-4-(dichloromethylene)oxazol-5(4H)-one
  • 2-(4-Methylphenyl)-4-(dichloromethylene)oxazol-5(4H)-one
  • 2-(4-Bromophenyl)-4-(dichloromethylene)oxazol-5(4H)-one

Uniqueness

2-(4-Chlorophenyl)-4-(dichloromethylene)oxazol-5(4H)-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar oxazole derivatives.

Properties

IUPAC Name

2-(4-chlorophenyl)-4-(dichloromethylidene)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl3NO2/c11-6-3-1-5(2-4-6)9-14-7(8(12)13)10(15)16-9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRYCGVYOJPRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(Cl)Cl)C(=O)O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405464
Record name 5(4H)-Oxazolone, 2-(4-chlorophenyl)-4-(dichloromethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61767-33-7
Record name 5(4H)-Oxazolone, 2-(4-chlorophenyl)-4-(dichloromethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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